

# Technical Support Center: Purification of Palm Oil Glycerides

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## Compound of Interest

Compound Name: PALM GLYCERIDES

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from palm oil glycerides.

## I. Troubleshooting Guides

This section addresses common issues encountered during the purification of palm oil glycerides, offering potential causes and solutions in a structured question-and-answer format.

### Degumming

**Q:** Why is my degummed oil still cloudy or showing sediment after centrifugation?

**A:** This issue, known as incomplete degumming, can arise from several factors:

- **Insufficient Hydration:** The phospholipids (gums) may not have been fully hydrated. Ensure adequate water or acid dosage. For instance, in acid degumming, 0.05% to 0.1% concentrated phosphoric acid is typically used.[\[1\]](#)
- **Incorrect Temperature:** The temperature for degumming is crucial for optimal gum separation. The recommended temperature is generally between 70-90°C.[\[2\]](#)
- **Inadequate Mixing:** Proper agitation is necessary to ensure complete contact between the oil and the degumming agent.

- **High Phosphatide Content:** Crude palm oil with a high initial phosphatide content may require a more rigorous degumming process.

Solution:

- Verify and adjust the dosage of water or acid. For dry degumming of palm oil, phosphoric acid is commonly used.<sup>[1]</sup>
- Monitor and maintain the recommended temperature throughout the process.
- Ensure efficient and consistent mixing.
- Consider a two-step degumming process for oils with high gum content.

## Neutralization (Deacidification)

Q: Why is the Free Fatty Acid (FFA) content of my oil still high after neutralization?

A: High FFA content post-neutralization is a common problem and can be attributed to several factors:

- **Inaccurate Caustic Soda Dosage:** The amount of caustic soda (sodium hydroxide) must be precisely calculated based on the initial FFA of the crude oil. Overdosing can lead to soap formation and oil loss, while under-dosing will result in incomplete neutralization.<sup>[3][4]</sup>
- **Poor Mixing:** Inadequate agitation can lead to localized reactions and incomplete neutralization.
- **Incorrect Reaction Temperature:** The temperature for neutralization is typically maintained between 60-80°C to ensure an efficient reaction without promoting saponification of neutral oil.<sup>[4]</sup>
- **Insufficient Reaction Time:** The reaction between the caustic soda and FFAs needs adequate time to complete.

Solution:

- Accurately determine the initial FFA content of the crude oil and calculate the required amount of caustic soda.
- Optimize the mixing speed and duration to ensure a homogenous reaction mixture.
- Control the reaction temperature within the optimal range.
- Allow for sufficient reaction time as determined by laboratory-scale experiments.

Q: What causes the formation of excessive soapstock during neutralization?

A: Excessive soapstock formation is primarily due to:

- **Overdosing of Caustic Soda:** Using more caustic soda than required to neutralize the FFAs will lead to the saponification of neutral triglycerides, increasing soapstock and reducing oil yield.[\[4\]](#)
- **High Reaction Temperature:** Temperatures above the optimal range can accelerate the saponification of neutral oil.

Solution:

- Carefully calculate and control the dosage of caustic soda.
- Maintain the reaction temperature within the recommended limits.

## Bleaching

Q: Why is the color of my bleached oil still dark or not meeting specifications?

A: Ineffective color removal during bleaching can be caused by:

- **Poor Quality Crude Oil:** The initial quality of the crude palm oil significantly impacts the final color. High levels of oxidation products or certain pigments are difficult to remove.[\[5\]](#)
- **Inappropriate Bleaching Agent:** The type and quality of the bleaching earth or activated carbon are critical. Acid-activated bleaching earth is commonly used for palm oil.[\[6\]](#)

- **Incorrect Dosage of Bleaching Agent:** Insufficient adsorbent will result in incomplete pigment removal. The typical dosage ranges from 0.5% to 3% by weight.[6]
- **Suboptimal Bleaching Conditions:** Factors such as temperature (typically 90-125°C), contact time (usually 20-30 minutes), and vacuum are crucial for effective bleaching.[6]
- **Presence of Residual Gums or Soap:** These impurities can coat the surface of the bleaching agent, reducing its adsorption capacity.[6][7]

#### Solution:

- Whenever possible, use high-quality crude palm oil with a good Deterioration of Bleachability Index (DOBI).
- Select a high-quality, activated bleaching earth suitable for palm oil.
- Optimize the dosage of the bleaching agent through laboratory trials.
- Ensure that the bleaching temperature, time, and vacuum are within the recommended ranges.
- Confirm that the preceding degumming and neutralization steps were effective in removing gums and soap.

## Deodorization

Q: My deodorized oil has an off-flavor or is not completely odorless. What is the cause?

A: The presence of off-flavors or residual odor after deodorization can be due to:

- **Inadequate Deodorization Temperature:** The temperature needs to be high enough (typically 240-260°C) to vaporize the volatile odorous compounds.[8][9]
- **Insufficient Stripping Steam:** The flow rate of the stripping steam is critical for carrying away the volatile impurities.
- **Inadequate Vacuum:** A high vacuum (low pressure) is necessary to lower the boiling points of the odorous compounds, facilitating their removal.[8]

- **Short Deodorization Time:** The residence time of the oil in the deodorizer may not be sufficient for complete removal of all volatile compounds.
- **Poor Quality of Pre-treated Oil:** High levels of oxidation products in the bleached oil can lead to the formation of new off-flavors during the high-temperature deodorization process.

Solution:

- Optimize the deodorization temperature to effectively remove odor-causing compounds without causing thermal damage to the oil.
- Adjust the stripping steam flow rate to the recommended level.
- Ensure the vacuum system is operating efficiently to maintain the required low pressure.
- Optimize the deodorization time based on the specific characteristics of the oil.
- Ensure the quality of the bleached oil entering the deodorizer is high, with low peroxide values.

Q: Why is there an increase in Free Fatty Acids (FFA) after deodorization?

A: An increase in FFA during deodorization is typically caused by the hydrolysis of triglycerides due to the presence of moisture in the stripping steam or the oil itself at high temperatures.

Solution:

- Use dry stripping steam.
- Ensure the bleached oil is properly dried before entering the deodorizer.

## II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of palm oil glycerides.

### General

Q: What are the main impurities in crude palm oil? A: Crude palm oil contains several impurities that need to be removed, including phospholipids (gums), free fatty acids (FFAs), pigments (such as carotenoids), moisture, and volatile compounds that cause undesirable odors and flavors.[8]

Q: What are the standard refining steps for palm oil? A: The standard refining process for palm oil consists of four main stages: degumming, neutralization (or deacidification), bleaching, and deodorization.[8][10][11]

## Degumming

Q: What is the purpose of degumming? A: Degumming removes phospholipids (gums) from the crude oil. These gums can cause emulsification problems during subsequent processing and can lead to darkening of the oil at high temperatures.[8]

Q: What is the difference between water degumming and acid degumming? A: Water degumming removes hydratable phospholipids by adding water, which causes them to swell and become insoluble in the oil. Acid degumming, using acids like phosphoric or citric acid, is necessary to remove non-hydratable phospholipids by converting them into a form that can be removed.[8]

## Neutralization (Deacidification)

Q: Why is it necessary to remove Free Fatty Acids (FFAs)? A: High levels of FFAs in palm oil can lead to an undesirable taste, reduce the smoke point of the oil, and decrease its oxidative stability, leading to a shorter shelf life.[4]

Q: What are the common methods for FFA removal? A: The two main methods are chemical refining (alkali neutralization) and physical refining (steam stripping). Chemical refining uses an alkali like caustic soda to neutralize the FFAs, forming soap that is then separated. Physical refining removes FFAs by steam distillation under high temperature and vacuum, which is often done during the deodorization step.[8][12]

## Bleaching

Q: What is the primary goal of bleaching? A: The primary goal of bleaching is to remove color pigments, mainly carotenoids, which give crude palm oil its characteristic reddish-orange color.

It also removes other impurities like residual soaps, trace metals, and oxidation products.[\[6\]](#)[\[8\]](#)

Q: What are the common adsorbents used in bleaching? A: The most common adsorbent is acid-activated bleaching earth (also known as bentonite clay). Activated carbon can also be used, particularly for removing certain types of pigments and contaminants.[\[6\]](#)

## Deodorization

Q: What is the principle of deodorization? A: Deodorization is a steam distillation process carried out at high temperatures and under a high vacuum. This process removes volatile compounds that are responsible for undesirable odors and flavors, as well as any remaining free fatty acids in the case of physical refining.[\[8\]](#)[\[12\]](#)[\[13\]](#)

Q: What are the key parameters to control during deodorization? A: The critical parameters to control are temperature, pressure (vacuum), stripping steam flow rate, and residence time.[\[13\]](#)  
[\[14\]](#)

## III. Quantitative Data Summary

The following tables summarize key quantitative data for the different stages of palm oil glyceride purification.

Table 1: Typical Operating Parameters for Palm Oil Refining

Process Stage	Parameter	Typical Value	Reference
Degumming (Acid)	Phosphoric Acid (85%)	0.05 - 0.1% w/w	<a href="#">[1]</a>
Temperature	70 - 90 °C	<a href="#">[2]</a>	
Reaction Time	15 - 30 min	<a href="#">[15]</a>	
Neutralization	Caustic Soda (NaOH)	Calculated based on FFA	<a href="#">[3]</a> <a href="#">[4]</a>
Temperature	60 - 80 °C	<a href="#">[4]</a>	
Bleaching	Bleaching Earth Dosage	0.5 - 3.0% w/w	<a href="#">[6]</a>
Temperature	90 - 125 °C	<a href="#">[6]</a>	
Contact Time	20 - 30 min	<a href="#">[6]</a>	
Vacuum	25 - 75 mmHg		
Deodorization	Temperature	240 - 260 °C	<a href="#">[8]</a> <a href="#">[9]</a>
Pressure (Vacuum)	1 - 5 mbar	<a href="#">[8]</a>	
Stripping Steam	1 - 3% of oil weight		

Table 2: Effect of Process Parameters on Impurity Removal



Process Stage	Parameter Varied	Effect on Impurity/Quality	Reference
Degumming	Phosphoric Acid Conc.	Increased removal of phospholipids	[15]
Bleaching	Bleaching Earth Dosage	Increased dosage leads to better color removal but may increase oil loss.	[14]
Temperature	Higher temperature can improve bleaching efficiency but may lead to unwanted side reactions.	[9]	
Deodorization	Temperature	Higher temperature improves removal of FFA and odorous compounds but can degrade carotenes and tocopherols.	[9][16]
Stripping Steam Rate	Increased steam flow enhances removal of volatile compounds but can increase neutral oil loss.	[14]	

## IV. Experimental Protocols

This section provides detailed methodologies for key experiments in the purification of palm oil glycerides at a laboratory or pilot scale.

### Laboratory-Scale Degumming Protocol

- **Sample Preparation:** Heat 500g of crude palm oil to 60°C to ensure it is fully liquid and homogenous.

- **Acid Addition:** While stirring, add 0.05% (w/w) of 85% phosphoric acid to the oil.
- **Reaction:** Increase the temperature to 90°C and continue stirring for 30 minutes.
- **Separation:** Centrifuge the mixture at 4000 rpm for 15 minutes to separate the precipitated gums.
- **Analysis:** Decant the degummed oil and analyze for phosphorus content to determine the efficiency of gum removal.

## Laboratory-Scale Neutralization Protocol

- **FFA Determination:** Determine the initial Free Fatty Acid (FFA) content of the degummed palm oil using a standard titration method.
- **Caustic Soda Calculation:** Calculate the required amount of sodium hydroxide (NaOH) solution (e.g., 16° Bé) needed to neutralize the FFAs, including a slight excess (typically 10-20%).
- **Reaction:** Heat the degummed oil to 70°C. Add the calculated amount of NaOH solution while stirring vigorously for 15-20 minutes.
- **Soapstock Separation:** Allow the mixture to settle for 1-2 hours for the soapstock to separate at the bottom. Alternatively, use a centrifuge for faster separation.
- **Washing:** Wash the neutralized oil with hot water (80-90°C) to remove any residual soap. Repeat the washing until the wash water is neutral.
- **Drying:** Dry the washed oil under vacuum to remove residual moisture.
- **Analysis:** Determine the FFA content of the neutralized oil to assess the efficiency of the process.

## Laboratory-Scale Bleaching Protocol

- **Sample Preparation:** Take 200g of neutralized palm oil in a three-necked flask equipped with a stirrer, thermometer, and vacuum connection.

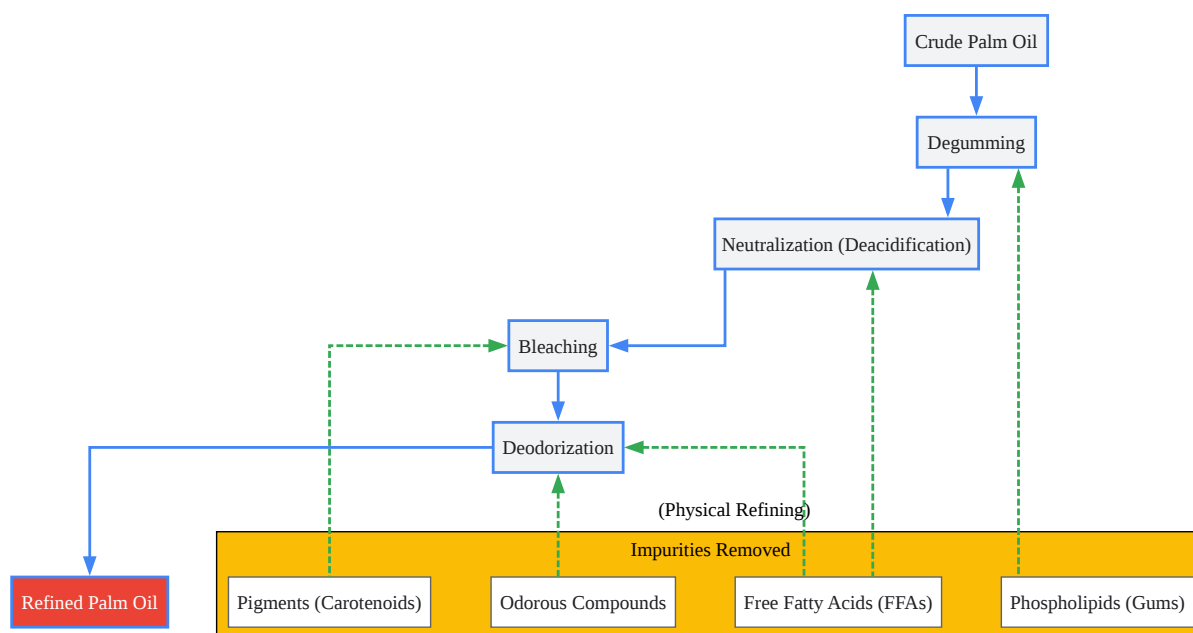
- **Heating and Degassing:** Heat the oil to 80°C under vacuum to remove any dissolved air and moisture.
- **Adsorbent Addition:** Add 1.5% (w/w) of activated bleaching earth to the oil under vacuum with continuous stirring.
- **Bleaching:** Increase the temperature to 110°C and maintain for 30 minutes under vacuum with constant stirring.
- **Filtration:** Cool the oil to 80°C and filter through a filter press or a Buchner funnel with filter paper to remove the spent bleaching earth.
- **Analysis:** Measure the color of the bleached oil using a Lovibond tintometer and determine the peroxide value.

## Pilot-Scale Deodorization Protocol

- **Feed Preparation:** Ensure the bleached oil is dry and free of suspended particles.
- **Deaeration:** Heat the oil to 120°C under vacuum to remove dissolved air.
- **Heating:** Further heat the oil to the deodorization temperature of 250°C under a high vacuum (e.g., 2-4 mbar).
- **Deodorization:** Introduce stripping steam at a controlled rate (e.g., 1-2% of the oil feed rate) into the oil through spargers. The residence time in the deodorizer is typically 30-60 minutes.
- **Cooling:** Cool the deodorized oil to below 80°C under vacuum before breaking the vacuum to prevent oxidation.
- **Analysis:** Analyze the final oil for FFA content, peroxide value, color, and sensory properties (odor and taste).

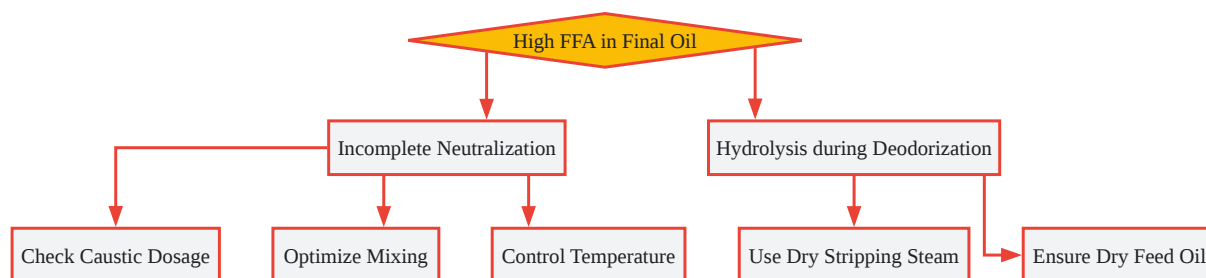
## V. Visualizations

The following diagrams illustrate the key workflows in the purification of palm oil glycerides.



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Caption: Workflow of Palm Oil Refining Process.



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Caption: Troubleshooting High Free Fatty Acids.

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